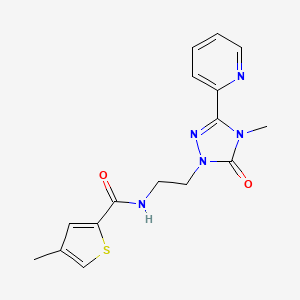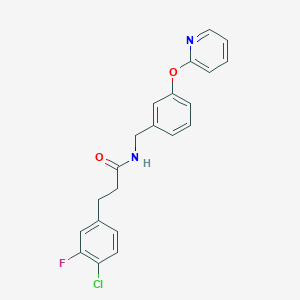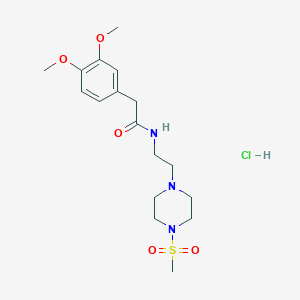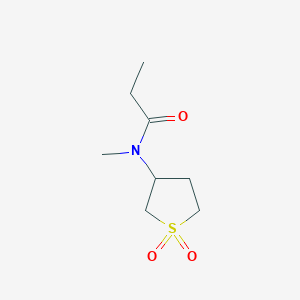
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of heterocyclic amines with other chemical entities to form new structures. For example, paper discusses the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines to produce N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines. This suggests that the synthesis of the compound may also involve multi-step reactions that include the formation of amide bonds and the introduction of heterocyclic fragments.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and conformations that are crucial for their chemical properties. For instance, paper describes the dihedral angles and intramolecular hydrogen bonding in Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which could be relevant when considering the molecular geometry and potential binding interactions of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound may undergo. The inhibitory activity against lipoxygenases mentioned in paper suggests that the compound may interact with enzymes and could be involved in inhibition or activation processes. This could be due to the presence of functional groups that are reactive under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structures. For example, the presence of hydrogen bonds and the dihedral angles between different rings in the molecule can affect its solubility, stability, and reactivity. Paper mentions positional disorder in certain groups, which could also be a consideration for the compound , affecting its crystallinity and physical state.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
The reactivity of thiophenylhydrazonoacetates towards a variety of nitrogen nucleophiles has been explored to yield various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research underscores the synthetic utility of thiophene derivatives in constructing diverse heterocyclic frameworks, which could be related to the reactivity and applications of the compound (Mohareb et al., 2004).
Potential Biological Activities
Antimicrobial Evaluation of Thienopyrimidine Derivatives
Thienopyrimidine derivatives, which share structural motifs with the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibit pronounced antimicrobial properties, highlighting the potential biological significance of similar structures in developing new antimicrobial agents (Bhuiyan et al., 2006).
Chemical Sensors and Biological Relevance
Naphthoquinone Based Chemosensors for Transition Metal Ions
Compounds incorporating thiophene and pyridine units have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, indicating their potential as chemosensors. The structural features and reactivity patterns of these compounds could inform the applications of the compound in similar sensing and recognition contexts (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-9-13(24-10-11)15(22)18-7-8-21-16(23)20(2)14(19-21)12-5-3-4-6-17-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFFKFMSYIVPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)


![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)







